

An In-depth Technical Guide to the Physicochemical Properties of Azosulfamide

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For Researchers, Scientists, and Drug Development Professionals Abstract

Azosulfamide is a sulfonamide compound recognized for its antibacterial properties. This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and its mechanism of action. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for professionals engaged in research and development involving **Azosulfamide** and related sulfonamide compounds.

Chemical Identity and Structure

Azosulfamide, also known as Prontosil soluble, is a dark red crystalline azo compound. It is chemically identified as disodium;6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonate. The presence of an azo group (-N=N-) linking a 4-sulfamoylphenyl group to a naphthalene core is a key structural feature, contributing to its color and biological activity. The molecule typically exists as a disodium salt, which significantly enhances its water solubility.

Physicochemical Properties



The fundamental physicochemical properties of **Azosulfamide** are summarized in the tables below. These parameters are critical for its formulation, delivery, and interaction with biological systems.

Table 1: General Physicochemical Properties of

Azosulfamide

Property	Value	Source(s)
CAS Number	133-60-8	
Molecular Formula	C ₁₈ H ₁₆ N ₄ O ₁₀ S ₃ (Acid form) C ₁₈ H ₁₄ N ₄ Na ₂ O ₁₀ S ₃ (Disodium salt)	
Molecular Weight	544.5 g/mol (Acid form) 588.5 g/mol (Disodium salt)	-
IUPAC Name	6-acetamido-4-hydroxy-3-[(4- sulfamoylphenyl)diazenyl]naph thalene-2,7-disulfonic acid	
Appearance	Dark red powder/crystalline solid	_
Synonyms	Prontosil soluble, Streptozon II, Streptozon S, Disodium Neoprontosil	_

Table 2: Solubility and Storage Information



Property	Description	Source(s)
Solubility	Soluble in water with an intense red color. Soluble in DMSO. Practically insoluble in organic solvents.	
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).	_

Experimental Protocols for Characterization

While specific experimental protocols for **Azosulfamide** are not extensively detailed in the literature, standard analytical methods for sulfonamides are applicable for its characterization and quantification.

Spectrophotometric Analysis

A common method for the determination of sulfonamides involves a condensation reaction. The primary aromatic amine group present in the sulfonamide reacts with an aromatic aldehyde, such as vanillin, to produce a colored Schiff's base.

Protocol Outline:

- A standard solution of **Azosulfamide** is prepared in a suitable solvent (e.g., glacial acetic acid).
- The sample is reacted with vanillin in the presence of an acidic medium (e.g., 0.1M perchloric acid).
- The resulting yellow-colored solution is analyzed using a UV-Vis spectrophotometer at its maximum absorption wavelength (e.g., 372 nm for a similar sulfonamide).
- Concentration is determined by comparing the absorbance to a standard curve prepared from known concentrations of the drug, following Beer's law.



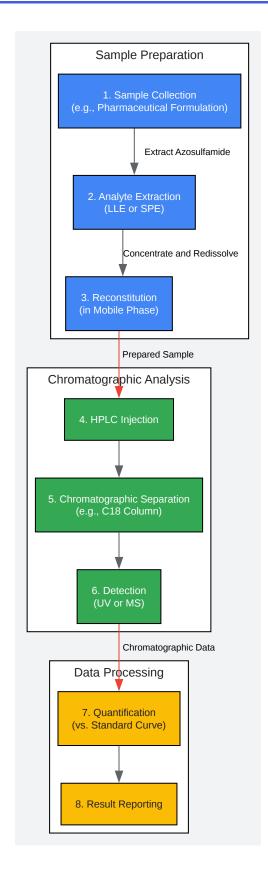
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable method for the analysis of sulfonamides in various matrices, including pharmaceutical formulations and biological samples.

Protocol Outline:

- Sample Preparation: The sample containing Azosulfamide is extracted using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. The extract is then dissolved in a suitable mobile phase.
- Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). Separation is achieved using an optimized mobile phase.
- Detection: Detection is typically performed using a UV detector at a wavelength where
 Azosulfamide exhibits strong absorbance, or with a more selective detector like a mass spectrometer (LC-MS/MS) for complex matrices.
- Quantification: The concentration of **Azosulfamide** is determined by comparing the peak area of the sample to that of a known standard.





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Caption: Generalized workflow for the analysis of **Azosulfamide**.

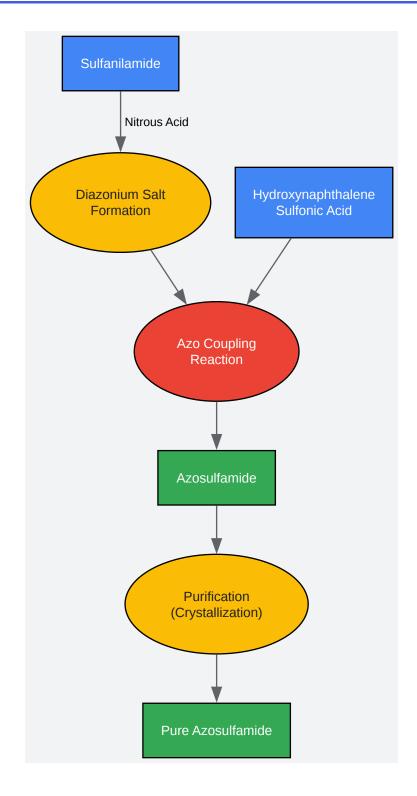


Synthesis and Chemical Reactivity Synthesis Pathway

The synthesis of **Azosulfamide** involves a multi-step chemical process. A key reaction is azo coupling, where a diazonium salt is reacted with an activated aromatic compound.

- Formation of Sulfanilamide: This precursor is typically prepared through the reaction of sulfonyl chlorides with an amine.
- Azo Coupling: Sulfanilamide is then reacted with hydroxynaphthalene sulfonic acid. This reaction forms the characteristic azo bond (-N=N-), linking the two aromatic ring systems and creating the final **Azosulfamide** molecule.
- Purification: The resulting compound is purified, often through crystallization, to yield the final product in a pure form.





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Caption: Logical relationship in the synthesis of **Azosulfamide**.

Key Chemical Reactions



Azosulfamide can undergo several chemical reactions due to its functional groups:

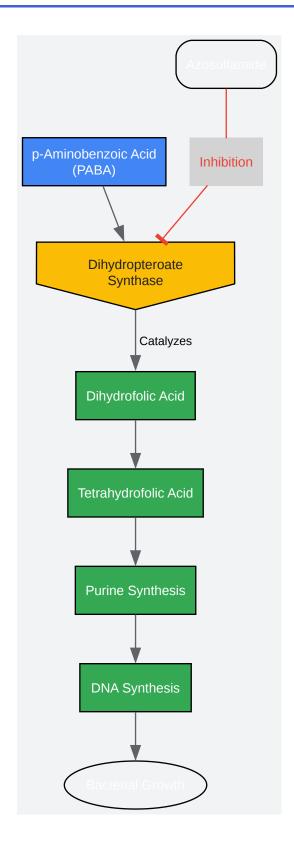
- Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
- Azo Coupling: It can undergo diazotization, reacting with nitrous acid to form diazonium salts, which are valuable intermediates in the synthesis of azo dyes.
- Acid-Base Reactions: The sulfonamide group allows for acid-base reactions, where the nitrogen atom can be deprotonated.

Mechanism of Action

Azosulfamide functions as an antibacterial agent through the inhibition of folic acid synthesis in bacteria. This pathway is essential for bacterial growth and replication.

- Competitive Inhibition: Azosulfamide is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase.
- Folic Acid Synthesis Blockade: This inhibition prevents the conversion of PABA into dihydrofolic acid, a crucial precursor in the folic acid pathway.
- Bacteriostatic Effect: By disrupting the synthesis of folic acid, Azosulfamide halts the
 production of essential components like purines and DNA, thereby inhibiting bacterial
 growth. Humans are not affected by this mechanism as they obtain folic acid from their diet
 and do not possess the dihydropteroate synthase enzyme.





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Caption: Mechanism of action of **Azosulfamide** via folic acid pathway inhibition.



Conclusion

Azosulfamide possesses a distinct set of physicochemical properties, characterized by its azosulfonamide structure, dark red appearance, and solubility in aqueous solutions as a disodium salt. Its primary biological function is as a bacteriostatic agent, acting through the well-understood mechanism of folic acid synthesis inhibition. The analytical methods outlined in this guide provide a framework for its accurate characterization and quantification in various settings. This comprehensive technical overview serves as a valuable resource for researchers and developers in the pharmaceutical and chemical sciences.

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